molecular formula C27H24N4O3 B14623884 4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one

4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one

Cat. No.: B14623884
M. Wt: 452.5 g/mol
InChI Key: FEDLSHBWLAKPSA-UHFFFAOYSA-N
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Description

The compound 4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one is a complex organic molecule that features multiple functional groups, including hydroxyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Aldol condensation: The pyrazole derivative is then subjected to aldol condensation with an appropriate aldehyde to introduce the phenyl and hydroxyl groups.

    Methylation: The final step involves methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For improved efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which 4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxyphenylpyrazole
  • 3-methyl-5-oxo-1-phenylpyrazole
  • 5-methyl-2-phenylpyrazole

Uniqueness

  • Structural Complexity : The presence of multiple functional groups and rings makes it more versatile in chemical reactions.
  • Biological Activity : Its unique structure may confer specific biological activities not seen in simpler analogs.
  • Synthetic Utility : Can serve as a building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C27H24N4O3/c1-17-23(26(33)30(28-17)20-9-5-3-6-10-20)25(19-13-15-22(32)16-14-19)24-18(2)29-31(27(24)34)21-11-7-4-8-12-21/h3-16,23-25,32H,1-2H3

InChI Key

FEDLSHBWLAKPSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C(C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=C(C=C4)O)C5=CC=CC=C5

Origin of Product

United States

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